NONYLPHENOL-ETHYLENEOXIDECONDENSATES
Description
Molecular Architecture and Isomerism Patterns
Nonylphenol ethylene oxide condensates (NPEs) are complex mixtures of branched alkylphenol ethoxylates characterized by a phenolic ring substituted with a nonyl (C₉H₁₉) group at the para position and a polyethylene glycol (PEG) chain. The nonyl group itself exhibits structural isomerism due to variations in branching patterns, with common configurations including 3,6-dimethyl-3-heptyl and other branched alkyl chains. Commercial NPEs primarily consist of para-substituted isomers (>90%), with minor contributions from ortho- and meta-substituted variants.
The ethoxylation process introduces additional complexity through variable ethylene oxide (EO) chain lengths. Each NPE molecule contains between 1 and 100 EO units, though industrial formulations typically average 9–12 EO subunits. The branching of the nonyl group and ethoxylation patterns create a heterogeneous mixture of over 550 possible structural and stereoisomers. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments for aromatic protons (δ 6.7–7.2 ppm) and ethoxy methylene groups (δ 3.4–4.2 ppm), enabling structural characterization.
Ethoxylation Degree and Chain Length Distribution
Ethoxylation degree critically determines NPE properties. Gas chromatography (GC) and ¹H-NMR analyses show homolog distributions follow Poisson-like patterns, with the probability of n EO additions given by:
$$ P(n) = \frac{e^{-\lambda} \lambda^n}{n!} $$
where λ represents the average EO units per molecule. For example, a technical-grade NPE-9 mixture contains:
Advanced analytical techniques quantify these distributions:
| Method | EO Range Detected | Resolution Capability |
|---|---|---|
| GC-MS | 1–15 EO | 0.5 EO units |
| MALDI-TOF MS | 1–50 EO | 1 EO unit |
| ¹H-NMR | 1–20 EO | 2 EO units |
Data from show that narrow-range ethoxylation (e.g., NOVEL® catalysts) reduces high-EO homologs by 30% compared to conventional methods, yielding sharper molecular weight distributions.
Hydrophilic-Lipophilic Balance (HLB) and Surface Activity
The HLB scale quantifies NPE surfactant behavior, calculated as:
$$ \text{HLB} = \frac{\text{Molecular weight of hydrophilic portion}}{\text{Total molecular weight}} \times 20 $$
Experimental HLB values correlate with EO content:
| EO Units | HLB Value | Surface Tension (mN/m) | Critical Micelle Concentration (ppm) |
|---|---|---|---|
| 4 | 8.9 | 34.2 | 135–145 |
| 9 | 12.9 | 32.0 | 60–70 |
| 15 | 14.5 | 30.5 | 40–50 |
NPEs with HLB >10 (EO ≥7) demonstrate superior oil-in-water emulsification, while HLB <9 variants (EO ≤4) act as water-in-oil emulsifiers. Dynamic light scattering reveals micelle sizes of 5–20 nm for NPE-9, with aggregation numbers of 50–100 molecules per micelle.
Partition Coefficients (Log P) and Environmental Partitioning Behavior
Octanol-water partition coefficients (Log P) for NPEs vary exponentially with EO content:
$$ \log P = 4.8 - 0.15n $$
where n = EO units. Field studies document partitioning behaviors:
| Environmental Compartment | NPE-4 (Log P 4.2) | NPE-9 (Log P 3.3) | NPE-15 (Log P 2.7) |
|---|---|---|---|
| Water (μg/L) | 12–18 | 35–50 | 80–120 |
| Sediment (μg/kg) | 450–600 | 150–200 | 50–80 |
| Biota (μg/kg lipid) | 220–280 | 90–120 | 30–50 |
Properties
CAS No. |
156609-10-8 |
|---|---|
Molecular Formula |
C15H17NO2 |
Synonyms |
4-TERT-NONYLPHENOLDIETHOXYLATE |
Origin of Product |
United States |
Preparation Methods
Propylene Oligomerization and Nonene Production
Propylene trimers and tetramers, collectively termed "nonene," are generated through oligomerization of propylene under acidic conditions. Fractional distillation isolates nonene isomers, yielding a feedstock containing ~90% C9 alkenes, with minor contributions from C8 and C10 alkenes. The branched structure of nonene arises from skeletal rearrangements during oligomerization, resulting in tri- and tetrasubstituted alkenes.
Friedel-Crafts Alkylation of Phenol
Phenol undergoes alkylation with nonene in the presence of macroporous ion-exchange resin catalysts (e.g., sulfonated polystyrene-divinylbenzene). Operating at 100–120°C, this reaction preferentially forms para-nonylphenol (85–90%) due to thermodynamic stability, with ortho-isomers (10–12%) and dinonylphenol (<5%) as minor products. The mechanism proceeds via carbocation intermediates generated from nonene protonation, followed by electrophilic aromatic substitution.
Reaction Conditions for Alkylation
| Parameter | Value/Range | Source |
|---|---|---|
| Catalyst | Acidic ion-exchange resin | |
| Temperature | 100–120°C | |
| Pressure | Atmospheric | |
| Nonene:Phenol molar ratio | 1.05–1.1:1 |
Post-reaction distillation removes unreacted phenol and nonene, which are recycled. Technical-grade NP contains 85–90% para-isomers, while high-purity NP (>95% para) requires additional purification.
Ethoxylation of Nonylphenol with Ethylene Oxide
Ethoxylation introduces poly(ethylene oxide) chains to NP, conferring surfactant properties. This exothermic reaction demands careful thermal management to control polymerization degree.
Base-Catalyzed Ethoxylation Mechanism
Potassium hydroxide (KOH) catalyzes the nucleophilic attack of NP’s phenoxide ion on ethylene oxide (EO). The reaction proceeds via an anionic chain-growth mechanism:
-
Deprotonation :
-
Initiation :
-
Propagation :
Reaction termination occurs via neutralization with organic acids (e.g., acetic acid).
Semibatch Reactor Design
Industrial ethoxylation employs semibatch reactors to manage exothermicity:
-
Charge Phase : NP and KOH (0.1–0.5 wt%) are loaded, heated to >100°C, and dehydrated under vacuum.
-
Inert Atmosphere : Nitrogen purging eliminates oxygen, preventing peroxide formation.
-
EO Dosing : EO is fed incrementally, maintaining temperatures <150°C to avoid thermal runaway. The EO:NP molar ratio dictates the average ethoxylation degree (n=4–100).
Ethoxylation Process Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Catalyst concentration | 0.1–0.5% KOH | |
| Reaction temperature | 120–150°C | |
| EO addition rate | 0.5–2.0 kg EO/min·m³ | |
| Neutralization agent | Acetic acid |
Catalytic Systems and Reaction Optimization
Catalyst selection critically influences reaction kinetics and product distribution.
Alkylation Catalysts
Ethoxylation Catalysts
-
Alkali Hydroxides : KOH predominates due to cost-effectiveness, though NaOH and LiOH are alternatives.
-
Neutralization : Post-reaction treatment with acetic acid removes catalyst residues, preventing subsequent base-catalyzed degradation.
Purification and Quality Control
Distillation Techniques
Analytical Characterization
-
Hydroxyl Value : Determines ethoxylation degree via titration (ASTM D4274).
-
GC-MS : Identifies NP isomers and traces of octyl/decylphenols.
Typical Properties of NPEs
| Property | NP-4EO | NP-9EO | Source |
|---|---|---|---|
| Molecular formula | C15H24O(C2H4O)4 | C15H24O(C2H4O)9 | |
| Molecular weight (g/mol) | 396.2 | 617.6 | |
| Melting point (°C) | -40 | 2.8 | |
| Water solubility (mg/L) | 9.48 | 42.5 | |
| log Kow | 4.24 | 3.59 |
Industrial Production Variations
Multi-Stage Ethoxylation
Short-chain NPEs (n=1–4) undergo secondary ethoxylation to achieve higher degrees of polymerization (n=10–100). This stepwise approach improves polydispersity control.
Chemical Reactions Analysis
Types of Reactions
Nonylphenol-ethyleneoxidecondensates undergo several types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form various oxidation products.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to release nonylphenol and ethylene glycol.
Substitution: They can participate in substitution reactions where the ethoxylate chain is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Various alkylating agents can be used to modify the ethoxylate chain.
Major Products Formed
Oxidation: Produces various carboxylic acids and aldehydes.
Hydrolysis: Yields nonylphenol and ethylene glycol.
Substitution: Results in modified ethoxylate derivatives.
Scientific Research Applications
Nonylphenol-ethyleneoxidecondensates have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of nonylphenol-ethyleneoxidecondensates primarily involves their surfactant properties. These compounds reduce surface tension, allowing them to emulsify and disperse hydrophobic substances in aqueous solutions. The ethoxylate chains interact with water molecules, while the nonylphenol moiety interacts with hydrophobic substances, facilitating their solubilization .
Comparison with Similar Compounds
Chemical Structure and Ethoxylation
Table 1: Structural and Ethoxylation Characteristics
Environmental and Toxicological Profiles
Table 3: Environmental Impact and Regulatory Status
Research Findings and Trends
- NPEOs vs. Alcohol Ethoxylates : A 2020 NICNAS assessment highlighted that alcohol ethoxylates degrade 4–5 times faster than NPEOs in aerobic conditions, reducing aquatic toxicity risks .
- Alternatives in Textiles : Stearic acid EO condensates are preferred in resin finishing due to compatibility with catalysts and resistance to yellowing, unlike NPEOs .
- Regulatory Shifts : The EU’s Water Framework Directive lists NPEOs as priority hazardous substances, driving adoption of EO/PO copolymers and sugar-based surfactants .
Biological Activity
Nonylphenol-ethylenoxide condensates (NPEC) are significant environmental pollutants derived from the degradation of nonylphenol ethoxylates (NPEs), which are widely used in industrial applications. This article explores the biological activity of NPEC, focusing on its toxicological effects, mechanisms of action, and implications for human health and the environment.
Overview of Nonylphenol and Its Derivatives
Chemical Structure and Properties
Nonylphenol (NP) is a branched-chain alkylphenol with a hydrophobic tail, making it poorly soluble in water but highly lipophilic. It is primarily produced through the alkylation of phenol with nonene and is used as an intermediate in the production of nonylphenol ethoxylates (NPEs) . NPEs are surfactants that undergo biodegradation in the environment, leading to the formation of NP, which is more toxic than its precursors.
Toxicological Effects
-
Endocrine Disruption
NP exhibits estrogenic activity, which can disrupt endocrine functions in both wildlife and humans. Studies have shown that NP can mimic estrogen by binding to estrogen receptors, leading to reproductive and developmental abnormalities . The effective concentration for estrogenic effects has been observed to be as low as 10-20 µg/L . -
Neurotoxicity
Recent investigations highlight NP's neurotoxic effects, particularly through oxidative stress mechanisms. NP exposure has been linked to increased reactive oxygen species (ROS) production and subsequent neuronal damage. In vitro studies indicated that NP induces apoptosis in neural stem cells and differentiated neurons, affecting cognitive functions such as memory and learning . -
Reproductive Toxicity
Animal studies have demonstrated that NP can adversely affect reproductive performance. For instance, exposure to NP resulted in delayed vaginal opening and altered uterine weights in rats . The no-observed-adverse-effect level (NOAEL) for reproductive toxicity was determined to be around 650 µg/L . -
Developmental Toxicity
NP exposure during critical developmental windows can lead to teratogenic effects. Research indicates that NP can cause embryotoxicity in aquatic organisms like Daphnia magna at concentrations as low as 44 µg/L .
- Oxidative Stress Induction : NP exposure leads to the generation of ROS, which can damage cellular components such as proteins, lipids, and DNA. This process is mediated by the activation of inflammatory pathways and oxidative stress response mechanisms .
- Apoptosis Pathways : NP activates caspase cascades leading to programmed cell death in neuronal cells. Increased expression of pro-apoptotic factors such as CAS-3 has been documented following NP exposure .
Persistence and Bioaccumulation
NP is persistent in aquatic environments and has been detected in sediments and effluents from wastewater treatment plants at significant concentrations (up to 343 µg/L) . Its ability to bioaccumulate poses risks to aquatic life, with chronic exposure potentially leading to population declines.
Case Studies
- Aquatic Toxicity Assessments : A comprehensive study on the chronic toxicity of NP revealed harmful effects on fish, invertebrates, and algae across various concentrations, emphasizing its ecological risks .
- Human Exposure Studies : Occupational exposure assessments indicated potential inhalation and dermal contact risks for workers involved in the production and application of products containing NP .
Data Summary
| Biological Activity | Observed Effects | Concentration Range |
|---|---|---|
| Estrogenic Activity | Endocrine disruption | 10-20 µg/L |
| Neurotoxicity | Apoptosis in neuronal cells | 5-100 mg/kg |
| Reproductive Toxicity | Altered uterine weight | 650 µg/L |
| Developmental Toxicity | Embryotoxicity in crustaceans | 44 µg/L |
Q & A
Q. How can researchers address gaps in NPEC structure-activity relationship (SAR) models for regulatory risk assessment?
- Methodological Answer : QSAR models (e.g., ECOSAR) require refinement with experimental log Kow and bioconcentration factor (BCF) data. Collaborative databases (e.g., EPA CompTox Dashboard) should be mined to fill data gaps. Sensitivity analyses must quantify uncertainty in model predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
